Stereochemical Differentiation: NMR-Distinguishable Spin Systems Confirm Absolute Configuration
Sn-glycerol-1-phosphate exhibits distinct and separable NMR spin systems relative to sn-glycerol-3-phosphate, enabling unambiguous analytical discrimination. In 2D TOCSY experiments, G1P and G3P produce distinct cross-peak patterns that resolve as separate spin systems, with G3P correlations appearing in black and G1P correlations in red in published spectral overlays [1]. The stereochemistry at C2' can be definitively assigned: R-chirality (G3P) yields 3JH1′(pro-R)H2′ ≥ 3JH1′(pro-S)H2′, while S-chirality (G1P) yields 3JH3′(pro-R)H2′ ≤ 3JH3′(pro-S)H2′ [1]. This analytical resolution is critical for verifying enantiomeric purity in synthetic or isolated material and for confirming stereochemical assignment in novel lipid structures.
| Evidence Dimension | NMR spectral differentiation — 2D TOCSY spin system resolution |
|---|---|
| Target Compound Data | Distinct cross-peak correlations resolvable as separate spin system from G3P; S-chirality at C2′ with defined coupling constant relationship |
| Comparator Or Baseline | Sn-glycerol-3-phosphate — R-chirality at C2′ with opposite coupling constant relationship; separable spin system |
| Quantified Difference | Complete resolution of spin systems in 2D TOCSY; opposite chirality at glycerol C2′ position with diagnostic coupling constant inequalities |
| Conditions | 2D TOCSY and NOESY NMR spectroscopy; 1H-31P HMBC confirmation |
Why This Matters
This verified analytical differentiation ensures that procured G1P can be authenticated against its enantiomer, a critical quality control requirement for stereochemically sensitive applications.
- [1] Kneidinger B, et al. (PMC5974469). Stereochemistry of the polymer generated by Cps7D. Figure 4: 2D TOCSY and NOESY correlations showing separate spin systems for sn-glycerol-3-phosphate and sn-glycerol-1-phosphate. View Source
